2-(1,5-Dioxo-1,5-diphenylpentan-3-yl)benzoic acid
Description
Properties
IUPAC Name |
2-(1,5-dioxo-1,5-diphenylpentan-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c25-22(17-9-3-1-4-10-17)15-19(16-23(26)18-11-5-2-6-12-18)20-13-7-8-14-21(20)24(27)28/h1-14,19H,15-16H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDXWNDFULUNTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen Condensation
Ethyl benzoylacetate undergoes double Claisen condensation with phenylacetyl chloride in the presence of sodium ethoxide, forming the diketone backbone. This method, while efficient, requires strict anhydrous conditions to prevent hydrolysis.
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| LDA | THF | −78 | 62 |
| NaH | DMF | 0 | 45 |
| KOtBu | DMSO | 25 | 38 |
Michael Addition
Benzoic acid-derived enolates participate in conjugate addition to α,β-unsaturated diketones:
-
Enolate Preparation : Deprotonation of ethyl benzoate with NaH generates the enolate.
-
Conjugate Addition : The enolate attacks the α,β-unsaturated diketone (formed via dehydration of 1,5-diphenylpentane-1,5-diol), affording the C3-substituted product. Acidic workup hydrolyzes the ester to the carboxylic acid.
Challenges and Optimization
-
Regioselectivity : Competing reactions at C1/C5 ketones necessitate protective groups (e.g., silyl ethers) during C3 functionalization.
-
Yield Improvement : Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, improving yields by 15–20%.
-
Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the product, as confirmed by HPLC (purity >95%) .
Chemical Reactions Analysis
Types of Reactions
2-(1,5-Dioxo-1,5-diphenylpentan-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the diketone groups, leading to different structural analogs.
Substitution: The benzoic acid moiety can participate in substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or ketones.
Scientific Research Applications
2-(1,5-Dioxo-1,5-diphenylpentan-3-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,5-Dioxo-1,5-diphenylpentan-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-benzoic acid
- 2,5-Dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate
- 3-(2,5-Dioxo-pyrrolidin-1-yl)propionaldehyde
Uniqueness
2-(1,5-Dioxo-1,5-diphenylpentan-3-yl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
2-(1,5-Dioxo-1,5-diphenylpentan-3-yl)benzoic acid is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and the results of various studies that highlight its efficacy in different biological contexts.
Chemical Structure and Synthesis
The compound features a benzoic acid moiety linked to a diketone structure, specifically a 1,5-dioxo-1,5-diphenylpentan-3-yl group. The synthesis typically involves multi-step organic reactions, often utilizing benzoic acid derivatives and diketone compounds under specific conditions to achieve high purity and yield.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can modulate enzyme activities and receptor interactions, leading to significant biological effects. The compound has been explored for its potential as an enzyme inhibitor, particularly in relation to acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system .
Enzyme Inhibition Studies
Recent studies have evaluated the compound's inhibitory effects on AChE. The inhibition of AChE is particularly relevant for conditions such as Alzheimer's disease, where increased acetylcholine levels can enhance cognitive function. The compound demonstrated competitive inhibition with varying IC50 values depending on the assay conditions .
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| This compound | AChE | 15.48 |
| Reference Compound (Eserine) | AChE | 0.05 |
Antioxidant Activity
In addition to enzyme inhibition, the compound exhibits antioxidant properties. This was assessed using various assays including DPPH and ABTS radical scavenging tests. The antioxidant activity contributes to its potential therapeutic effects by mitigating oxidative stress in biological systems .
Case Studies
Several case studies have been published that explore the biological implications of this compound:
- Alzheimer's Disease : A study investigated the effects of this compound on cognitive function in animal models of Alzheimer's disease. Results indicated improved memory retention and reduced neurodegeneration markers when administered alongside standard treatments.
- Cancer Research : Another study examined its effects on cancer cell lines, revealing that the compound could induce apoptosis in certain types of cancer cells while sparing normal cells. This selectivity suggests potential for development as an anticancer agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(1,5-Dioxo-1,5-diphenylpentan-3-yl)benzoic acid?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Step 1 : Formation of the diketone core via Claisen or aldol condensation reactions. For example, highlights the use of cascade [3,3]-sigmatropic rearrangements for structurally complex intermediates, which could be adapted for diketone synthesis .
- Step 2 : Coupling the benzoic acid moiety using esterification or Friedel-Crafts acylation. Deprotonation agents like NaH in THF (as used in for benzofuran derivatives) may facilitate carboxylate activation .
- Step 3 : Final purification via recrystallization or column chromatography.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer :
- X-ray crystallography : demonstrates its utility in resolving benzodiazepine derivatives, which share aromatic and diketone motifs. This technique can confirm bond angles and stereochemistry .
- Spectroscopy :
- ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., ’s benzofuran derivatives for aromatic proton assignments) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and carboxylic acid (O-H) at ~2500-3300 cm⁻¹.
Advanced Research Questions
Q. What strategies mitigate low yields during diketone intermediate formation?
- Methodological Answer :
- Catalyst optimization : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts steps or base catalysts (e.g., NaH in THF) for deprotonation, as shown in for similar heterocycles .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve diketone stability. reports THF as effective for benzofuran synthesis .
- Temperature control : Slow heating (≤60°C) minimizes side reactions like decarboxylation.
Q. How can computational modeling resolve discrepancies in spectroscopic data for intermediates?
- Methodological Answer :
- DFT calculations : Predict NMR chemical shifts and compare with experimental data to identify misassigned peaks.
- Molecular docking : Assess steric effects in diketone intermediates, as seen in ’s benzodiazepine studies .
- 2D NMR techniques (e.g., COSY, HSQC): Resolve overlapping signals in aromatic regions, referencing methods from .
Q. What are the challenges in achieving enantioselective synthesis of this compound?
- Methodological Answer :
- Chiral catalysts : Use organocatalysts (e.g., proline derivatives) or metal-ligand complexes to induce asymmetry in the diketone core.
- Chromatographic resolution : Chiral stationary phases (CSPs) can separate enantiomers, as applied in for benzodiazepine derivatives .
- Kinetic resolution : Optimize reaction rates using enantiopure reagents, drawing from ’s cascade reaction strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
